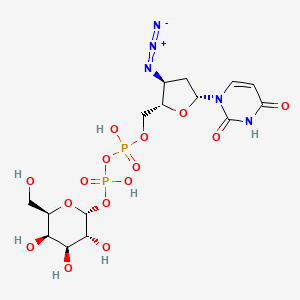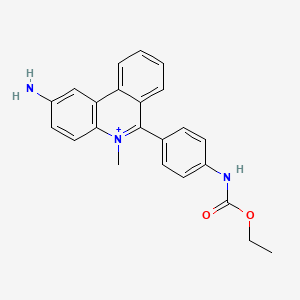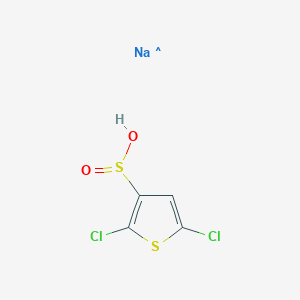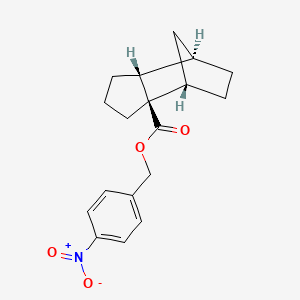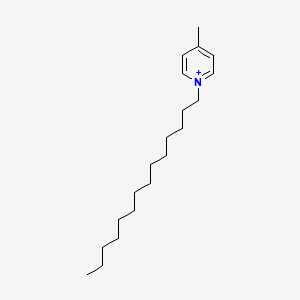
Miripirium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Miripirium chloride is typically synthesized through a quaternization reaction between myristyl chloride (1-chlorotetradecane) and gamma-picoline (4-methylpyridine). The reaction is carried out by heating the reactants at 145–150°C for a prolonged period, usually 8–12 hours . This process can be intensified using continuous flow synthesis, which reduces the reaction time to 45 minutes while maintaining high yield and purity .
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is preferred due to its efficiency and scalability. This method involves the use of neat myristyl chloride and gamma-picoline in a high-pressure, high-temperature reactor, resulting in an atom-economical process with a low reactor footprint .
化学反应分析
Types of Reactions
Miripirium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce carboxylic acids.
科学研究应用
Miripirium chloride has a wide range of applications in scientific research:
Chemistry: Used as a germicidal detergent and preservative in various chemical formulations.
Biology: Investigated as a preservative for vaccines, including the polio vaccine.
Medicine: Commonly used in injectable formulations for its antimicrobial properties.
Industry: Employed in the production of veterinary drugs and other pharmaceutical products.
作用机制
Miripirium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The quaternary ammonium group interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis . This mechanism is effective against a broad spectrum of bacteria and fungi.
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Dodecyltrimethylammonium chloride: Commonly used in industrial cleaning products.
Uniqueness
Miripirium chloride stands out due to its high efficacy as a preservative in injectable formulations and its ability to maintain stability under various conditions . Its continuous flow synthesis method also offers significant advantages in terms of efficiency and scalability .
属性
CAS 编号 |
7631-49-4 |
|---|---|
分子式 |
C20H36N+ |
分子量 |
290.5 g/mol |
IUPAC 名称 |
4-methyl-1-tetradecylpyridin-1-ium |
InChI |
InChI=1S/C20H36N/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21/h15-16,18-19H,3-14,17H2,1-2H3/q+1 |
InChI 键 |
JDKRQGOIZPRQRU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








